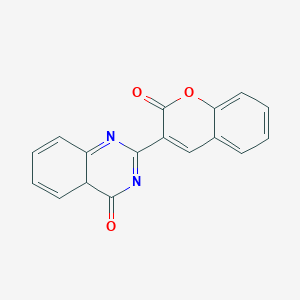

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one

Description

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that combines the structural features of chromenone and quinazolinone. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

2-(2-oxochromen-3-yl)-4aH-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O3/c20-16-11-6-2-3-7-13(11)18-15(19-16)12-9-10-5-1-4-8-14(10)22-17(12)21/h1-9,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLYKRKYUUIFMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

A foundational strategy involves Knoevenagel condensation between 2-(cyanomethyl)quinazolin-4(3H)-one (8 ) and salicylaldehydes (9a , 9b ) in ethanol using piperidine as a catalyst. The reaction proceeds via imine formation (10 ), followed by acid hydrolysis to yield the target compound (Scheme 1B). For instance, combining 8 (185 mg, 1 mmol) with salicylaldehyde 9a (0.1 mL) in propan-2-ol and piperidine at room temperature for 2 hours afforded 2-(2-imino-2H-chromen-3-yl)quinazolin-4(3H)-one (10a ) in 74% yield. Subsequent hydrolysis with hydrochloric acid converted 10a into the desired 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one.

Nucleophilic Ring-Opening Reactions

Alternative routes exploit the reactivity of 2-imino-2H-chromene-3-carboxamides (1a , 1b ) with anthranilic acid (2 ) under non-acidic conditions. Refluxing 1a and 2 in degassed toluene liberates ammonia and directly forms the quinazolinone-coupled coumarin (7a ) via a proposed multistep mechanism (Scheme 1A). This pathway involves:

- Nucleophilic attack by the amine group of 2 on the iminolactone ring of 1a ,

- Ring opening to generate intermediate 4 ,

- Thermal isomerization to 5 ,

- Cyclization to amidine 6 , and

- Final rearrangement to 7a .

Yields for this method are moderate (40–60%), attributed to competing side reactions such as nitrile formation (35 ) in aprotic solvents like DMF or DMSO.

Acid-Catalyzed Cyclization

Glacial acetic acid serves as both solvent and catalyst for synthesizing N-aryl-2-oxo-2H-chromene-3-carboxamides (36a , 36b ) from 2-iminochromenes (1a , 1b ) and anthranilic acid derivatives. For example, stirring 1a with methyl anthranilate (38 ) in acetic acid at room temperature overnight produced intermediate 31 , which upon refluxing in aqueous acetic acid yielded 36a (Scheme 8A). This method highlights the role of water as an O-nucleophile in ring-opening and cyclization steps.

Reaction Mechanisms

The transformation of 2-iminochromenes into quinazolinone-coumarin hybrids hinges on two competing pathways under varying conditions:

- Non-aqueous acidic media : Favors intramolecular cyclization to form fused quinazoline-coumarin systems (23 ) via benzopyrylium intermediates (17 ).

- Aqueous acidic media : Promotes hydrolysis to N-substituted carboxamides (28 ) through O-nucleophilic attack on the iminolactone ring.

A critical intermediate is 2-(arylimino)-2H-chromene (19 ), isolable via aminolysis of imido esters or benzopyrylium salts. Its reactivity dictates product distribution, with electron-withdrawing substituents accelerating cyclization.

Optimization and Yields

| Method | Conditions | Yield (%) | Key Intermediate |

|---|---|---|---|

| Knoevenagel condensation | Ethanol, piperidine, rt, 2 h | 74 | 10a |

| Toluene reflux | Degassed toluene, 12 h | 60 | 7a |

| Acetic acid cyclization | Glacial HOAc, 24 h | 77 | 36a |

| DMSO dehydration | DMSO, 3–4 h reflux | 41 | 35 |

Table 1 highlights the superiority of Knoevenagel condensation and acetic acid-mediated cyclization for scalability. Prolonged reflux in DMSO, while facilitating nitrile formation (35 ), suffers from lower yields due to byproduct accumulation.

Comparative Analysis of Methods

The Knoevenagel method offers regioselectivity and milder conditions but requires pre-synthesis of quinazolinone precursors. In contrast, acid-catalyzed routes utilize readily available anthranilic acid derivatives but necessitate rigorous pH control to suppress hydrolysis. Nuclear magnetic resonance (NMR) and infrared (IR) data corroborate structural assignments; for instance, 7a exhibits a lactone C=O stretch at 1704 cm⁻¹ and amide C=O at 1682 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and aryl halides can be used under basic conditions to introduce new substituents.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone and chromenone derivatives, which can exhibit different biological activities.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

Biology: It has shown promise in antimicrobial and antifungal studies.

Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one exerts its effects involves interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in the regulation of cell proliferation and survival . This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-one: This compound shares the chromenone core and has shown antimicrobial activity.

Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: Known for its anticancer properties, particularly against non-small cell lung cancer.

Uniqueness

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is unique due to its dual chromenone and quinazolinone structure, which imparts a wide range of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in medicinal chemistry and drug development.

Biological Activity

2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic compound that exhibits promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound integrates the structural features of chromenone and quinazolinone, which are known for their diverse biological properties. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with 2-aminobenzamide. The reaction is generally conducted under acidic or basic conditions, often utilizing catalysts such as acetic acid or p-toluenesulfonic acid to enhance yield and purity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-Alzheimer agent and its role in inhibiting key enzymes.

1. Acetylcholinesterase Inhibition

Research has shown that derivatives of this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. For instance, compounds derived from this structure demonstrated noncompetitive inhibition with IC50 values lower than standard drugs like tacrine and galantamine . This suggests a potential application in treating Alzheimer's disease by enhancing cholinergic function.

2. Antioxidant Activity

Several studies have reported that compounds related to this compound possess antioxidant properties. These compounds have shown moderate antilipid peroxidation activity, indicating their potential to protect cells from oxidative stress .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits considerable activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Case Studies

Recent case studies have provided deeper insights into the molecular mechanisms underlying the biological activities of this compound.

Case Study 1: Molecular Docking Analysis

A molecular docking study indicated that specific derivatives bind effectively to the active site of AChE. The interactions involved significant π–π stacking and cation–π interactions with key amino acids in the enzyme's active site. This binding affinity correlates with their observed inhibitory potency .

Case Study 2: Pharmacokinetic Profile

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis of these compounds revealed favorable pharmacokinetic profiles with low hepatotoxicity risks. This makes them suitable candidates for further development as therapeutic agents .

Comparative Table of Biological Activities

Q & A

What are the primary synthetic routes for preparing 2-(2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including cyclization and functionalization of quinazolinone and coumarin moieties. For example:

- Nitration : Activated carbon catalyzes nitration of 3,4-dihydroquinazolin-4-one derivatives under mild conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) to introduce nitro groups .

- Coupling reactions : Chromen-2-one derivatives are coupled with quinazolinone intermediates via nucleophilic substitution or condensation. Solvent choice (e.g., ethanol, toluene) and temperature (reflux vs. room temperature) significantly impact yields .

- Optimization : Design of Experiments (DoE) and regression analysis can identify critical variables (e.g., catalyst loading, reaction time) to maximize yield and purity .

Table 1: Example reaction conditions for key steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, activated carbon, 0°C | 72–85 | |

| Coupling | Ethanol, reflux, 3 h | 65–78 |

How can the structure of this compound be reliably characterized?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- X-ray crystallography : Single-crystal diffraction (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Disorder in solvent molecules may require iterative refinement .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions. IR identifies carbonyl (C=O) and nitro (NO₂) stretches. Mass spectrometry (HRMS) verifies molecular weight .

- Validation tools : PLATON or CCDC Mercury checks for geometric outliers and hydrogen bonding networks .

What strategies mitigate common byproducts during synthesis?

Answer:

Byproducts arise from incomplete reactions or side reactions (e.g., over-nitration, oxidation):

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) separates regioisomers. Recrystallization from toluene or benzene removes polymeric byproducts .

- Reagent control : Stoichiometric use of acylating agents (e.g., Ac₂O) prevents over-acylation. Catalytic acids (e.g., p-TsOH) enhance selectivity in cyclization steps .

How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

High-resolution X-ray data (e.g., <1.0 Å) paired with SHELX software refines anisotropic displacement parameters and detects twinning. For example:

- Disordered solvent : Use PART instructions in SHELXL to model partial occupancy .

- Twinning : TWIN and BASF commands in SHELXL correct for pseudo-merohedral twinning .

- Validation : R-factor convergence (<0.05) and Hirshfeld surface analysis ensure structural accuracy .

Table 2: Key SHELX parameters for refinement

| Parameter | Value/Range | Purpose |

|---|---|---|

| Rint | <0.05 | Data quality check |

| Flack parameter | ~0.0 | Chirality validation |

| ADP restraints | SIMU/DELU | Control thermal motion models |

How should contradictory spectroscopic data be analyzed?

Answer:

Discrepancies between NMR/X-ray data often arise from dynamic effects or crystal packing:

- Dynamic NMR : Variable-temperature NMR identifies conformational exchange (e.g., ring puckering in quinazolinone) .

- DFT calculations : Gaussian or ORCA simulations compare experimental and theoretical chemical shifts to validate tautomeric forms .

- Crystallographic validation : Overlay X-ray-derived coordinates with NMR-optimized structures to assess steric clashes .

What mechanistic insights explain regioselectivity in functionalization reactions?

Answer:

Regioselectivity is governed by electronic and steric factors:

- Electrophilic substitution : Electron-rich positions (e.g., para to methoxy groups in coumarin) favor nitration or halogenation .

- Nucleophilic attack : Quinazolinone’s C3 position is more reactive due to conjugation with the adjacent carbonyl group .

- Steric effects : Bulky substituents (e.g., isopropyl) at C2 direct reactions to less hindered sites .

Figure 1: Proposed mechanism for nitration at C6 of quinazolinone (electron-donating groups activate the ring) .

How can biological activity studies be designed for this compound?

Answer:

- In vitro assays : Screen for kinase inhibition (e.g., EGFR) or antimicrobial activity (MIC assays) using derivatives with varied substituents (e.g., nitro, methoxy) .

- Structure-activity relationships (SAR) : Correlate substituent electronegativity (Hammett σ values) with bioactivity to guide lead optimization .

- Computational docking : AutoDock Vina predicts binding modes to target proteins (e.g., DNA gyrase) based on X-ray geometries .

What computational methods validate experimental data for this compound?

Answer:

- Molecular dynamics (MD) : GROMACS simulations assess conformational stability in solvent environments .

- Hirshfeld analysis : CrystalExplorer quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonds) .

- Thermogravimetric analysis (TGA) : Predicts thermal decomposition pathways using Gaussian transition state calculations .

How are synthetic byproducts characterized and quantified?

Answer:

- LC-MS/MS : Detects trace impurities (e.g., over-acylated derivatives) with a C18 column and ESI ionization .

- SCXRD : Single-crystal analysis of byproducts (e.g., oxadiazole derivatives) confirms regioisomeric structures .

- Quantitative NMR (qNMR) : Uses internal standards (e.g., TMS) to quantify unreacted starting materials .

What challenges arise in scaling up the synthesis of this compound?

Answer:

- Solvent selection : Replace low-boiling solvents (e.g., ethanol) with safer alternatives (e.g., 2-MeTHF) for large-scale reflux .

- Exothermic reactions : Use jacketed reactors to control temperature during nitration to avoid runaway reactions .

- Purification : Switch from column chromatography to crystallization (e.g., aqueous ethanol) for cost-effective isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.